Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring conjugated with a substituted dihydropyridine moiety. Its molecular structure integrates a methoxy group at the 4-position of the dihydropyridine ring, a phenyl substituent at the 1-position, and an ethoxycarbonyl group on the piperazine ring. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and protease modulators.
Properties
IUPAC Name |
ethyl 4-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-20(26)22-11-9-21(10-12-22)19(25)16-14-23(15-7-5-4-6-8-15)18(24)13-17(16)27-2/h4-8,13-14H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKAZVLXVJYVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and ethyl acetoacetate, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridine have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .
Anticancer Activity
Studies have demonstrated that certain dihydropyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation. This compound could potentially exhibit similar anticancer effects, making it a candidate for further investigation in cancer therapy .
Therapeutic Potential
Neurological Applications
The piperazine structure is known for its neuroactive properties. Compounds containing this moiety are often explored for their potential in treating neurological disorders such as anxiety and depression. This compound may act on neurotransmitter systems, providing a basis for developing new antidepressants or anxiolytics .
Cardiovascular Effects
Dihydropyridines are widely recognized for their role as calcium channel blockers, which are used in treating hypertension and angina. Given the structural similarities, this compound may also exhibit cardiovascular benefits through vasodilation and improved blood flow .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including:
Piperazine-carboxylate derivatives (e.g., Ethyl 4-oxo-1-piperidinecarboxylate, ASE 2474):
- Key differences : The target compound incorporates a dihydropyridine ring with a phenyl substituent, whereas ASE 2474 lacks aromaticity and complex ring systems.
- Physicochemical properties : ASE 2474 has a molecular weight of ~185.2 g/mol and a boiling point of 157°C, whereas the target compound’s higher molecular weight (estimated ~415.4 g/mol) and polar substituents suggest reduced volatility and increased hydrophilicity .
Dihydropyridine derivatives (e.g., Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride, ASE 2498): Key differences: ASE 2498 features a simpler piperidine ring system without the methoxy or phenyl groups.
1-Ethylpiperazine derivatives (e.g., 1-Ethylpiperazine, ASE 2594): Key differences: ASE 2594 lacks the dihydropyridine and carbonyl functionalities, resulting in lower steric hindrance and higher basicity (pKa ~9.5 for piperazine derivatives).
Comparative Data Table
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols, such as coupling a dihydropyridine precursor with a piperazine-carboxylate via amide bond formation, analogous to methods described in Modern Synthetic Reactions for related esters and heterocycles .
- Bioactivity Predictions : The phenyl and methoxy groups may enhance binding to hydrophobic enzyme pockets, as seen in structurally similar kinase inhibitors. However, the dihydropyridine ring’s redox sensitivity could limit stability under physiological conditions.
- Thermal Stability : Compared to simpler piperazine derivatives (e.g., ASE 2594), the target compound’s extended conjugation may improve thermal stability, though decomposition pathways (e.g., hydrolysis of the ester group) remain a concern .
Biological Activity
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound incorporates a piperazine ring, a dihydropyridine moiety, and a methoxy group, contributing to its biological activity. Its molecular formula is , with a molecular weight of 385.42 g/mol.
Chemical Structure and Properties
The compound's unique structure allows it to interact with various biological targets, particularly in the realm of neurological disorders. The presence of the piperazine ring is significant for its pharmacological properties, while the dihydropyridine component is associated with multiple biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 385.42 g/mol |
| Structure | Chemical Structure |
This compound primarily exhibits acetylcholinesterase (AChE) inhibitory activity , akin to Huperzine A, which is used in Alzheimer's disease treatment. This inhibition enhances acetylcholine levels in the brain, potentially improving cognitive functions.
Interaction Studies
Studies have demonstrated that this compound binds effectively to AChE, suggesting its potential as a therapeutic agent in neurodegenerative diseases. The binding affinity and interaction dynamics with AChE have been explored through various assays, indicating promising results in enhancing cholinergic neurotransmission .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Neuroprotective Effects : The compound shows potential neuroprotective properties by preventing neuronal cell death in models of oxidative stress.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines through mechanisms involving apoptosis induction .
- Antimicrobial Activity : Some studies have reported antimicrobial effects, suggesting that it may inhibit the growth of specific bacterial strains .
Case Studies and Research Findings
Recent investigations into the biological activity of this compound include:
Case Study 1: Acetylcholinesterase Inhibition
In a study assessing the AChE inhibitory activity, the compound demonstrated significant inhibition at low micromolar concentrations. This effect was comparable to established AChE inhibitors like Donepezil, indicating its potential utility in treating Alzheimer's disease .
Case Study 2: Anticancer Properties
Another study focused on the cytotoxicity of related compounds against FaDu hypopharyngeal tumor cells. The results showed that the compound induced apoptosis more effectively than standard chemotherapeutics, suggesting a potential role in cancer therapy .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety.
- Coupling reactions (e.g., amide or ester bond formation) to attach substituents like the 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine group.
- Protection/deprotection strategies for functional groups (e.g., tert-butyloxycarbonyl (Boc) groups for amines).
Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like DCC/DMAP for coupling) is critical to improve yield and purity. Structural confirmation is achieved via NMR, IR, and MS .
Basic: What analytical techniques are used to confirm its molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, particularly for the dihydropyridine and piperazine rings.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- X-ray Crystallography: Resolves 3D structure and confirms stereochemistry using programs like SHELX .
Advanced: How can synthetic yield be optimized for this compound?
Methodological Answer:
Key parameters to optimize include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature control: Lower temperatures reduce side reactions during coupling steps.
- Catalyst choice: Use of coupling agents like HATU or EDCI improves amide bond formation efficiency.
- Purification methods: Gradient column chromatography or recrystallization ensures high purity.
Documented protocols for analogous compounds suggest yields improve from ~40% to >70% with iterative optimization .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies require:
- Systematic substituent variation: Modify the phenyl, methoxy, or piperazine groups to assess impact on bioactivity.
- In vitro assays: Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to quantify IC50 values.
- Computational docking: Use tools like AutoDock Vina to predict binding modes to biological targets (e.g., ATP-binding pockets).
- Mutagenesis studies: Validate target engagement by comparing wild-type and mutant protein interactions.
For example, replacing the methoxy group with halogens (e.g., fluorine) may enhance metabolic stability .
Advanced: How should researchers address contradictions in reported biological activities?
Methodological Answer:
Contradictions often arise from:
- Assay variability: Differences in cell lines, incubation times, or endpoint measurements.
- Structural impurities: Trace byproducts (e.g., unreacted intermediates) may skew results.
To resolve:
- Reproduce assays under standardized conditions (e.g., NIH/NCATS guidelines).
- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Characterize batch purity via HPLC and elemental analysis .
Advanced: What computational methods predict its pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET prediction tools: SwissADME or ADMETLab estimate solubility, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations: Explore conformational stability in lipid bilayers or protein binding pockets.
- QSAR models: Corrogate structural descriptors (e.g., logP, TPSA) with experimental PK data from analogs.
For instance, the piperazine ring’s basicity may influence plasma protein binding, requiring pKa adjustments .
Advanced: How is crystallographic data analyzed to resolve structural ambiguities?
Methodological Answer:
- Data collection: High-resolution (<1.0 Å) X-ray diffraction data is collected at synchrotron facilities.
- Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors.
- Validation: Tools like PLATON check for geometric outliers (e.g., bond angle deviations).
For example, SHELX’s dual-space algorithm resolves phase problems in twinned crystals .
Advanced: What strategies enhance selectivity for biological targets?
Methodological Answer:
- Fragment-based design: Introduce substituents that exploit target-specific pockets (e.g., hydrophobic interactions in kinase hinge regions).
- Proteome-wide profiling: Use affinity chromatography or ChemProteoBase to identify off-target binding.
- Covalent modifiers: Incorporate reactive groups (e.g., acrylamides) for irreversible inhibition.
A study on triazolo-pyrimidine analogs achieved selectivity by modifying the azetidine-carbonyl group .
Advanced: How can metabolic stability be improved during lead optimization?
Methodological Answer:
- Isotopic labeling: Use 14C or 3H tags to track metabolic pathways via LC-MS.
- Hepatic microsome assays: Identify major metabolites (e.g., CYP450-mediated oxidation).
- Structural modifications: Replace labile groups (e.g., ester to amide substitution) or introduce deuterium at metabolic hot spots.
For example, ethyl ester groups are prone to hydrolysis; switching to tert-butyl esters improved stability in related compounds .
Advanced: What methods validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA): Monitor target protein denaturation upon compound binding.
- Fluorescence polarization (FP): Quantify displacement of fluorescent probes in live cells.
- CRISPR/Cas9 knockouts: Compare responses in wild-type vs. target-deficient cells.
For instance, CETSA confirmed engagement of a triazolo-pyrimidine analog with its kinase target in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
